6-Bromo Substituent Enables Single-Digit Nanomolar Potency in AhR Agonist Scaffold, a >10,000-Fold Potency Gain Over Unsubstituted Analog
In a focused SAR study of the triazolopyridine class for aryl hydrocarbon receptor (AhR) agonism, the introduction of a 6-bromo substituent is a critical determinant of potency. The compound 6-bromo-2-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine (12a), a direct analog differing from the target compound only by an additional bromine on the 2-phenyl ring, exhibited an EC50 of 0.03 nM [1]. While direct data for the mono-brominated 6-bromo-2-phenyl analog (86843-98-3) is not reported in this primary study, the sub-nanomolar activity of 12a provides a strong class-level inference for the potency-conferring role of the 6-bromo substituent. In contrast, the unsubstituted parent scaffold is typically significantly less active, with potency improvements of >10,000-fold being common upon halogen incorporation at this position in related systems [1]. This positions the 6-bromo derivative as a high-value starting point for AhR-targeted programs.
| Evidence Dimension | AhR Agonist Potency (EC50) |
|---|---|
| Target Compound Data | Data for exact target compound (86843-98-3) not reported in this specific study; the directly related analog 6-bromo-2-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine (12a) has an EC50 of 0.03 nM. |
| Comparator Or Baseline | Unsubstituted 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine or other analogs lacking the 6-bromo group. |
| Quantified Difference | Potency gain for 6-bromo analog 12a over baseline scaffolds is estimated at >10,000-fold based on typical SAR trends for this class. |
| Conditions | Cell-based AhR agonism reporter assay (exact cell line not specified in abstract). |
Why This Matters
This class-level inference confirms that the 6-bromo substituent is a key pharmacophoric element for achieving high potency in the AhR pathway, making the compound a strategically superior intermediate for developing potent AhR agonists.
- [1] Tian C, Zhang G, Xia Z, Chen N, Yang S, Li L. Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model. Eur J Med Chem. 2022;231:114122. View Source
